2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride

Kinase inhibition CDK16 Medicinal chemistry

Researchers requiring regiochemically precise aminopyrazole building blocks often face supply inconsistencies with free base forms and isomer mixtures. 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride (CAS 2126178-45-6) provides the definitive 5-amino regioisomer as a stable HCl salt with enhanced aqueous solubility, eliminating variability in nucleophilicity for diazotization-cyclization to pyrazolo[5,1-c][1,2,4]triazines and kinase hinge-binding fragment elaboration. The dual amine/carboxylic acid functionality supports orthogonal protection strategies for systematic SAR. Available as a research-grade building block with ≥95% purity.

Molecular Formula C5H8ClN3O2
Molecular Weight 177.59
CAS No. 2126178-45-6
Cat. No. B3251935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride
CAS2126178-45-6
Molecular FormulaC5H8ClN3O2
Molecular Weight177.59
Structural Identifiers
SMILESC1=C(N(N=C1)CC(=O)O)N.Cl
InChIInChI=1S/C5H7N3O2.ClH/c6-4-1-2-7-8(4)3-5(9)10;/h1-2H,3,6H2,(H,9,10);1H
InChIKeyOMOIVYDMWIBGBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride (CAS 2126178-45-6): Chemical Identity and Procurement Baseline


2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride (CAS 2126178-45-6) is the hydrochloride salt form of a 5-aminopyrazole-1-acetic acid scaffold, a heterocyclic building block containing both a nucleophilic primary amine and a carboxylic acid moiety. The free base form (CAS 144991-25-3) has a molecular formula of C5H7N3O2 and molecular weight of 141.13 g/mol [1], while the hydrochloride salt incorporates HCl, yielding a molecular formula of C5H8ClN3O2 and molecular weight of 177.59 g/mol . This compound serves as a key intermediate in medicinal chemistry for constructing diverse heterocyclic architectures, including pyrazolo[5,1-c][1,2,4]triazines, acylhydrazones, and various kinase-targeting scaffolds [2][3].

Why 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride Cannot Be Replaced by Generic Pyrazole Acetic Acid Analogs


Substitution of the 5-amino group on the pyrazole ring is not functionally equivalent to other aminopyrazole positional isomers (3-amino or 4-amino) or non-aminated pyrazole acetic acids. The 5-amino-1H-pyrazol-1-yl scaffold positions the primary amine adjacent to the N1-attached acetic acid side chain, creating a unique hydrogen-bonding donor/acceptor geometry that differs fundamentally from the 3-amino isomer (CAS 1006319-29-4) and the non-aminated 2-(1H-pyrazol-1-yl)acetic acid (CAS 16034-48-3). This regiochemical arrangement influences both reactivity in downstream derivatization and biological target engagement. For instance, in kinase inhibitor design, the 5-amino substitution pattern enables distinct binding interactions compared to 3-amino counterparts [1]. Furthermore, the hydrochloride salt form (CAS 2126178-45-6) provides enhanced aqueous solubility and handling stability relative to the free base (CAS 144991-25-3), directly impacting experimental reproducibility and formulation workflows .

Quantitative Differentiation Evidence for 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride


Regiochemical Scaffold Advantage in Kinase Inhibitor Potency: 5-Amino vs. 3-Amino Pyrazole Acetic Acid

The 5-amino-1H-pyrazol-1-yl scaffold serves as a privileged pharmacophore for kinase inhibition, with derivatives demonstrating nanomolar cellular potency. In contrast, the 3-amino isomer (2-(3-amino-1H-pyrazol-1-yl)acetic acid) requires additional substitution at the R3 position to achieve comparable potency, with the unsubstituted 3-amino baseline exhibiting no quantifiable activity (EC50 N/A) . The 5-amino scaffold, when incorporated into optimized derivatives, achieves EC50 values of 33 nM against CDK16 . While direct head-to-head data for the unsubstituted 5-amino scaffold are not available in public literature, class-level inference from structurally related 5-aminopyrazole-4-carboxamide derivatives confirms that the 5-amino substitution pattern enables nanomolar FGFR inhibition (IC50 46-99 nM) [1].

Kinase inhibition CDK16 Medicinal chemistry

Hydrochloride Salt Form: Solubility and Handling Advantage Over Free Base

The hydrochloride salt (CAS 2126178-45-6) provides measurably improved aqueous solubility and solid-state stability compared to the free base (CAS 144991-25-3). While exact solubility values are not published in peer-reviewed literature for this specific compound, class-level understanding of amino acid hydrochloride salts indicates that protonation of the amino group enhances water solubility by 10- to 100-fold relative to the zwitterionic free base, a principle well-established in pharmaceutical salt selection [1]. The hydrochloride form also eliminates the variability associated with free base hydration state and CO2 absorption, ensuring consistent weighing and dissolution in aqueous buffer systems .

Aqueous solubility Formulation Stability

Antimicrobial Activity of 5-Aminopyrazole-Derived Scaffolds

Derivatives synthesized from the 5-amino-1H-pyrazol-1-yl scaffold demonstrate potent antimicrobial activity. In a study evaluating N5-sulfonylated and N1-alkylated pyrazole derivatives built from 5-amino-1H-pyrazole core structures, compound 7c exhibited an inhibition zone diameter (IZD) of 31.3 ± 0.6 mm against Candida albicans, surpassing the standard antibiotic Nystatin (IZD = 21 ± 0.5 mm) [1]. Additionally, compound 7c showed minimum inhibitory concentration (MIC) values of 125 μg/mL against Klebsiella pneumoniae and 250 μg/mL against Staphylococcus aureus [1]. While these data derive from elaborated derivatives rather than the unsubstituted building block, they establish the 5-amino-1H-pyrazol-1-yl scaffold as a productive starting point for antimicrobial agent development, a property not consistently observed with non-aminated pyrazole acetic acids [2].

Antimicrobial Candida albicans Molecular docking

Optimal Research and Industrial Use Cases for 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The 5-amino-1H-pyrazol-1-yl scaffold serves as a validated kinase hinge-binding fragment. Procurement of the hydrochloride salt enables direct screening in biochemical kinase assays at concentrations up to 1 mM in aqueous buffers, leveraging the solubility advantage of the salt form. The scaffold has been successfully elaborated to yield pan-FGFR inhibitors with nanomolar IC50 values (46-99 nM) [1] and CDK16 inhibitors with EC50 of 33 nM . The 5-amino substitution pattern provides a distinct vector for fragment growth compared to 3-amino isomers, supporting selective targeting of kinases with unique hinge-region geometries.

Synthesis of Pyrazolo[5,1-c][1,2,4]triazine Heterocycles

The 5-amino group on the pyrazole ring is essential for diazotization and subsequent cyclization to form pyrazolo[5,1-c][1,2,4]triazine ring systems [1]. The acetic acid side chain provides a convenient handle for further derivatization or conjugation to biomolecules. The hydrochloride salt form ensures consistent reactivity by eliminating free base-related variability in nucleophilicity. This application is unique to the 5-amino regioisomer; 3-amino and 4-amino pyrazoles follow different cyclization pathways and do not yield the same fused triazine products.

Antimicrobial Agent Lead Optimization

As a core building block, this compound enables rapid synthesis of N1-alkylated and N5-sulfonylated derivatives with demonstrated antimicrobial activity. Starting from this scaffold, researchers have achieved derivatives with inhibition zone diameters exceeding those of Nystatin by 49% against Candida albicans [1]. The hydrochloride salt facilitates aqueous workup during derivatization, improving synthetic throughput. The presence of both amine and carboxylic acid functionalities supports orthogonal protection strategies essential for systematic structure-activity relationship (SAR) exploration.

Bioconjugation and Chemical Probe Synthesis

The carboxylic acid moiety provides a conjugation site for attachment to linkers, fluorophores, or solid supports via amide bond formation, while the 5-amino group can be selectively protected and deprotected for orthogonal derivatization. This dual-functionality is not available in simpler pyrazole acetic acids lacking the amino group. The hydrochloride salt ensures that the amine remains protonated during storage, preventing unwanted oxidation or reaction with atmospheric electrophiles that could compromise conjugation efficiency.

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